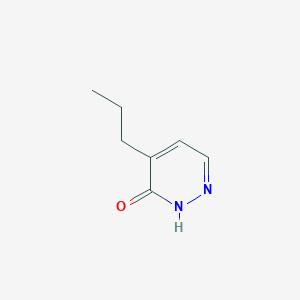

4-Propyl-3(2H)-pyridazinone

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

5-propyl-1H-pyridazin-6-one |

InChI |

InChI=1S/C7H10N2O/c1-2-3-6-4-5-8-9-7(6)10/h4-5H,2-3H2,1H3,(H,9,10) |

InChI Key |

QRADWQRLPKZFFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=NNC1=O |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 4 Propyl 3 2h Pyridazinone

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazinone Ring

The pyridazinone ring system can undergo both electrophilic and nucleophilic substitution reactions, although the conditions and regioselectivity are highly dependent on the substituents already present on the ring. The electron-donating or withdrawing nature of these substituents dictates the reactivity of the carbon atoms in the ring.

Electrophilic Substitution: The pyridazinone ring is generally considered electron-deficient due to the presence of the two adjacent nitrogen atoms and the carbonyl group. This makes electrophilic substitution reactions, such as nitration or halogenation, challenging compared to more electron-rich aromatic systems like benzene. However, substitution can be facilitated by the presence of activating groups. For instance, the introduction of a nitro group onto the pyridazinone ring has been reported. google.com Halogenation, particularly with bromine, can also occur, often in the presence of a catalyst or under harsh conditions. google.com

Nucleophilic Substitution: Nucleophilic substitution is a more common reaction pathway for pyridazinone derivatives, especially those bearing good leaving groups like halogens. sphinxsai.com For example, 4,5-dihalogenated-3(2H)-pyridazinones are key intermediates where the halogen atoms can be displaced by various nucleophiles. sphinxsai.comdur.ac.uk These reactions are fundamental for building more complex molecular architectures. While specific studies on 4-propyl-3(2H)-pyridazinone are limited, the general reactivity pattern of the parent ring suggests that if a leaving group were present at the C5 or C6 position, it would be susceptible to nucleophilic attack.

Tautomerism Studies within the 3(2H)-Pyridazinone System

A significant characteristic of the 3(2H)-pyridazinone system is its ability to exist in different tautomeric forms. tandfonline.comvulcanchem.com This phenomenon involves the migration of a proton and the shifting of double bonds. The primary tautomeric equilibrium for this compound is between the amide (keto) form and the aromatic alcohol (enol) form, 4-propyl-3-hydroxypyridazine.

Figure 1. Keto-enol tautomerism in the this compound system.

Derivatization at the Nitrogen Atom (N-Substitution)

The nitrogen atom at the 2-position (N2) of the pyridazinone ring is a key site for derivatization. The hydrogen atom attached to this nitrogen is acidic and can be removed by a base, allowing for a variety of substitution reactions. vulcanchem.com This N-substitution is a widely used strategy to modify the properties of pyridazinone-based compounds. researchgate.nettubitak.gov.tr

Common N-substitution reactions include:

N-Alkylation: Reaction with alkyl halides in the presence of a base leads to the formation of N-alkylated pyridazinones. researchgate.net For example, reacting the parent pyridazinone with ethyl bromoacetate (B1195939) can introduce an acetic acid ester moiety at the N2 position. tubitak.gov.tr

N-Acylation: Acyl groups can be introduced by reacting the pyridazinone with acyl chlorides or anhydrides.

Mannich Reaction: N-substituted derivatives can also be synthesized via the Mannich reaction, which involves formaldehyde (B43269) and a secondary amine, to introduce an aminomethyl group at the N2 position. researchgate.netkoreascience.kr

Below is a table summarizing typical N-substitution reactions for the pyridazinone scaffold:

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halide, Base | 2-Alkyl-4-propyl-3(2H)-pyridazinone |

| N-Acylation | Acyl chloride, Base | 2-Acyl-4-propyl-3(2H)-pyridazinone |

| Mannich Reaction | Formaldehyde, Amine | 2-(Aminomethyl)-4-propyl-3(2H)-pyridazinone |

Rearrangement Reactions

Rearrangement reactions involve the intramolecular reorganization of a molecule's carbon skeleton or functional groups to form a structural isomer. While the pyridazinone ring itself is relatively stable, certain derivatives can undergo rearrangements under specific conditions, such as thermal or photochemical induction.

One of the well-known rearrangements in heterocyclic chemistry is the Dimroth rearrangement, which involves the transposition of ring atoms, often in triazine or pyrimidine (B1678525) systems. While not explicitly detailed for this compound in the provided context, related heterocyclic systems can undergo such transformations. More broadly, sigmatropic rearrangements, like the Cope or Claisen rearrangements, are fundamental organic reactions that could potentially be engineered with appropriately substituted pyridazinone precursors. wiley-vch.de For instance, an O-allylated pyridazinone (an ether of the enol tautomer) could theoretically undergo a sphinxsai.comsphinxsai.com-sigmatropic rearrangement to a C-allylated product. However, specific literature on such rearrangements for this particular compound is sparse.

Advanced Spectroscopic and Analytical Characterization of 4 Propyl 3 2h Pyridazinone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules. For 4-Propyl-3(2H)-pyridazinone, both ¹H and ¹³C NMR would provide detailed information about its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the propyl group and the pyridazinone ring. The chemical shifts (δ) are influenced by the electronic environment of the protons. For the propyl group, a triplet for the terminal methyl (CH₃) protons, a sextet for the adjacent methylene (B1212753) (CH₂) protons, and a triplet for the methylene protons attached to the pyridazinone ring are anticipated. The protons on the pyridazinone ring itself would appear as distinct signals in the aromatic region of the spectrum. mdpi.comresearchgate.net

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| -CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | ~7.4 |

| -CH₂-CH₂-CH₃ | ~1.6 | Sextet | ~7.4 |

| -CH₂-CH₂-CH₃ | ~2.4 | Triplet (t) | ~7.4 |

| Ring H-5 | ~7.3 | Doublet (d) | - |

| Ring H-6 | ~7.7 | Doublet (d) | - |

| N-H | ~10.8 | Singlet (s) | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each of the seven carbon atoms. The carbonyl carbon (C=O) of the pyridazinone ring is expected to appear significantly downfield. The carbons of the propyl group will have characteristic shifts in the aliphatic region. mdpi.comnih.gov

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -CH₂-CH₂-CH₃ | ~13.8 |

| -CH₂-CH₂-CH₃ | ~22.5 |

| -CH₂-CH₂-CH₃ | ~31.5 |

| C-4 | ~140.0 |

| C-5 | ~129.0 |

| C-6 | ~144.0 |

| C-3 (C=O) | ~161.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would show characteristic absorption bands for the N-H, C=O, C=N, and C-H bonds. mdpi.comliberty.eduresearchgate.netcore.ac.uk

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | ~3300-3400 |

| C-H (propyl) | Stretching | ~2850-2960 |

| C=O (amide) | Stretching | ~1650-1680 |

| C=N | Stretching | ~1600 |

Mass Spectrometry Techniques

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS, HRMS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound. In positive ion mode, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would provide the exact mass of this ion, allowing for the determination of the elemental formula with high accuracy. mdpi.comnih.gov

Predicted ESI-MS Data for this compound

| Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₇H₁₁N₂O⁺ | 139.0866 |

Fragmentation Pattern Analysis

Under electron impact (EI) ionization or through tandem mass spectrometry (MS/MS) experiments, this compound would undergo characteristic fragmentation. The molecular ion peak [M]⁺ would be observed, and its fragmentation would provide structural information. A common fragmentation pathway for alkyl-substituted aromatic compounds is the cleavage of the bond beta to the aromatic ring, leading to the loss of an ethyl radical in this case. Another likely fragmentation would be the loss of the entire propyl group. libretexts.orgnih.govnih.gov

Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 138 | [M]⁺ |

| 110 | Loss of C₂H₄ (ethylene) via McLafferty rearrangement |

| 97 | Loss of C₃H₅ |

| 96 | Loss of C₃H₆ (propylene) |

| 68 | [Pyridazinone]⁺ fragment |

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography)

Thin-Layer Chromatography (TLC) is a fundamental and widely employed technique for the rapid assessment of purity and for monitoring the progress of chemical reactions during the synthesis of pyridazinone derivatives. researchgate.net This method separates compounds based on their differential partitioning between a stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase. The purity of a synthesized derivative is indicated by the presence of a single, well-defined spot on the TLC plate after development, while the presence of multiple spots suggests contamination with impurities or unreacted starting materials. libretexts.org

The retention factor (Rƒ), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic parameter used for identification under specific chromatographic conditions. ictsl.netreading.ac.uk Consistent and reproducible Rƒ values are contingent upon strictly controlled experimental parameters, including the composition of the mobile phase, temperature, and chamber saturation. ictsl.net

In the analysis of pyridazinone derivatives, various solvent systems are utilized as the mobile phase to achieve effective separation. The choice of solvent is critical, as a change in the polarity of the mobile phase will alter the Rƒ values of the compounds being analyzed. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) has been successfully used for the purification of certain pyridazinone derivatives. researchgate.net In other cases, for structurally related heterocyclic compounds, a mobile phase consisting of butanol, acetic acid, and water has been employed with silica gel plates. nih.govptfarm.pl By comparing the Rƒ value of the synthesized product with that of a known standard on the same plate (co-spotting), chemists can confidently verify the identity and purity of the target molecule. libretexts.org

Table 1: Example TLC Data for a Pyridazinone Derivative

| Compound | Stationary Phase | Mobile Phase (v/v) | Rƒ Value | Reference |

|---|---|---|---|---|

| N-benzylpyridazinone derivative | Silica Gel | Hexane / Ethyl Acetate (2:1) | 0.5 | researchgate.net |

X-ray Crystallography for Solid-State Structure Elucidation

The analysis of single crystals of pyridazinone analogs has revealed detailed structural insights. For example, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was solved, confirming its molecular geometry and revealing intermolecular interactions within the crystal. growingscience.com Similarly, the structure of a pyrrolo[1,2-b]pyridazine (B13699388) derivative was determined, showing a planar conformation and π-π stacking interactions between molecules in the crystal, a feature often associated with potential optical properties. researchgate.net

The data obtained from X-ray diffraction experiments include the crystal system, space group, and unit cell parameters (a, b, c, α, β, γ), which describe the fundamental repeating unit of the crystal. This information is crucial for understanding the solid-state properties of the material. The results from several pyridazinone-related structures highlight the diversity in their crystalline forms. researchgate.netmdpi.comgrowingscience.com

Table 2: Selected X-ray Crystallographic Data for Pyridazine (B1198779) Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | Monoclinic | P2₁/c | a = 3.817(3) Å b = 13.533(10) Å c = 19.607(15) Å β = 93.401(10)° | growingscience.com |

| 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine | Monoclinic | P2₁/c | a = 3.8568(1) Å b = 11.0690(3) Å c = 26.4243(7) Å β = 92.777(1)° | researchgate.net |

| 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative (Cpd 3) | Triclinic | P-1 | a = 5.9308(2) Å b = 10.9695(3) Å c = 14.7966(4) Å α = 100.5010(10)° β = 98.6180(10)° γ = 103.8180(10)° | mdpi.com |

| Precursor to 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole (Cpd 1) | Monoclinic | P2₁ | a = 6.23510(10) Å b = 26.0156(4) Å c = 12.4864(2) Å β = 93.243(2)° | mdpi.com |

Computational Chemistry and Theoretical Investigations of 4 Propyl 3 2h Pyridazinone

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjptonline.org This method is widely employed in drug design to understand how a potential drug molecule (ligand) interacts with a biological target, typically a protein or enzyme. mdpi.com For the pyridazinone class of compounds, docking studies have been instrumental in elucidating their mechanism of action against various pharmacological targets. mdpi.combohrium.com

Although no specific molecular docking studies for 4-propyl-3(2H)-pyridazinone are documented, research on related pyridazinone derivatives reveals common interaction patterns. These compounds are known to bind to the active sites of various enzymes, including cyclooxygenase (COX), acetylcholinesterase (AChE), and HIV reverse transcriptase. mdpi.combohrium.comtandfonline.comresearchgate.net

The binding is typically stabilized by a combination of forces. Van der Waals forces and hydrogen bonding are often the primary factors in the stabilization of the protein-ligand complex. bohrium.com For instance, in studies of pyrrolo[3,4-d]pyridazinone derivatives as COX inhibitors, the molecules were found to occupy the active site in a manner very similar to the established drug Meloxicam. mdpi.combohrium.com The pyridazinone ring itself can participate in crucial hydrogen bonds and hydrophobic interactions within the target's binding pocket. The introduction of a propyl group at the C4 position would likely enhance hydrophobic interactions with nonpolar amino acid residues in the binding site.

Binding parameters, such as the binding free energy (ΔG°) and the inhibition constant (Ki), quantify the affinity of a ligand for its target. Lower values typically indicate a more potent inhibitor. While data for this compound is unavailable, the following table presents binding parameters for other pyridazinone derivatives, illustrating the range of activities observed within this chemical class. researchgate.netjrespharm.com

| Derivative Name | Target Enzyme | Binding Parameter (Ki) | Reference |

| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives | Acetylcholinesterase (AChE) | 0.56–4.12 μM | researchgate.net |

| 6d (a 3(2H)pyridazinone-triazole derivative) | Acetylcholinesterase (AChE) | 2.35 ± 0.18 μM | jrespharm.com |

| N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one derivatives | Acetylcholinesterase (AChE) | 10.2–20.9 nM | researchgate.net |

| N-substituted-(p-chlorophenyl)pyridazin-3(2H)-one derivatives | Butyrylcholinesterase (BChE) | 0.70–1.67 nM | researchgate.net |

This table showcases binding affinities for related pyridazinone compounds to demonstrate the potential of the scaffold; these values are not for this compound.

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to investigate the electronic structure and properties of molecules. These calculations provide insights into molecular geometry, stability, and reactivity.

The electronic properties of this compound are largely governed by the pyridazinone ring, which features two adjacent nitrogen atoms and an electron-withdrawing carbonyl group. A key aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For a molecule like this compound, the HOMO is expected to be distributed across the π-system of the heterocyclic ring, while the LUMO would likely be centered on the C=O and C=N double bonds. The electron-donating alkyl (propyl) group at the C4 position would slightly raise the energy of the HOMO compared to the unsubstituted parent compound.

Pyridazinones can exist in different tautomeric forms. This compound exhibits lactam-lactim tautomerism, where it can exist in equilibrium with its enol (or lactim) form, 3-hydroxy-4-propylpyridazine.

Figure 1: Tautomeric equilibrium between the lactam (keto) and lactim (enol) forms of this compound.

(Conceptual image, not from a direct source)

(Conceptual image, not from a direct source)

Computational and experimental studies on the parent pyridazin-3(2H)-one and related heterocyclic systems consistently show that the keto (lactam) form is significantly more stable than the enol (lactim) form. dergipark.org.trtandfonline.comekb.eg This preference is attributed to the greater thermodynamic stability of the amide group within the ring compared to the enol configuration. Therefore, it is predicted that this compound exists predominantly in its keto form.

In Silico Prediction of Molecular Properties

In silico methods are used to predict physicochemical and pharmacokinetic properties, such as Absorption, Distribution, Metabolism, and Excretion (ADME). These predictions are crucial in the early stages of drug discovery to assess the potential of a compound to be developed into a drug. tandfonline.com

For this compound, specific ADME data is not published. However, we can infer its likely properties by comparing the parent compound, 3(2H)-pyridazinone, with the expected impact of adding a propyl group. The propyl group, being a nonpolar alkyl chain, would increase the molecule's lipophilicity (fat-solubility), which is often measured as the logarithm of the partition coefficient (logP). This increase in lipophilicity would likely increase its absorption but might decrease its aqueous solubility.

The following table compares the computed properties of the parent compound with the predicted qualitative changes for this compound.

| Property | 3(2H)-Pyridazinone (Parent) | This compound (Predicted) | Rationale for Prediction |

| Molecular Formula | C₄H₄N₂O | C₇H₁₀N₂O | Addition of a C₃H₆ group |

| Molecular Weight | 96.09 g/mol | 138.17 g/mol | Increased mass from the propyl group |

| XLogP3-AA (Lipophilicity) | -0.7 | > -0.7 | The alkyl propyl group increases lipophilicity |

| Hydrogen Bond Donors | 1 | 1 | The N-H bond remains |

| Hydrogen Bond Acceptors | 2 | 2 | The C=O and ring Nitrogen remain |

Data for the parent compound is based on general chemical knowledge. Predicted values for the propyl derivative are qualitative estimations.

Lipinski's Rule of Five and Other Drug-Likeness Parameters

These parameters are crucial in the early stages of drug discovery to filter out compounds that are likely to have poor absorption or permeation. tandfonline.com For a molecule to be considered drug-like under Lipinski's rule, it should generally not violate more than one of the following criteria: a molecular weight of 500 daltons or less, a logP value not exceeding 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. nih.gov

Based on the structure of this compound, a hypothetical analysis of its Lipinski's parameters and other drug-likeness properties is presented below.

Table 1: Hypothetical Drug-Likeness Parameters for this compound

| Parameter | Predicted Value | Compliance with Lipinski's Rule |

|---|---|---|

| Molecular Weight (g/mol) | ~154.19 | Yes (< 500) |

| logP (Octanol-Water Partition Coefficient) | ~1.5 | Yes (< 5) |

| Hydrogen Bond Donors | 1 | Yes (≤ 5) |

| Hydrogen Bond Acceptors | 2 | Yes (≤ 10) |

| Molar Refractivity | ~43.5 | N/A |

| Topological Polar Surface Area (TPSA) (Ų) | ~45.9 | N/A |

Note: These values are theoretical estimations for this compound and are intended for illustrative purposes as specific literature data was not found.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

The theoretical prediction of ADME properties is a critical step in computational drug development, providing insights into the likely pharmacokinetic profile of a compound within a biological system. nih.gov For this compound, while specific in silico ADME studies are not available in the provided search results, general predictions can be inferred from its structural features and comparison with other pyridazinone derivatives. nih.govsci-hub.se

Table 2: Predicted Theoretical ADME Profile for this compound

| ADME Parameter | Predicted Outcome | Rationale/Implication |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | The compound's low molecular weight and moderate lipophilicity suggest good passive diffusion across the intestinal wall. |

| Caco-2 Permeability | Moderate to High | Expected to readily pass through the intestinal epithelial cell layer model. |

| P-glycoprotein Substrate | Likely No | Simple structure may not be recognized by this efflux transporter. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Possible | The relatively low TPSA and moderate lipophilicity may allow for some CNS penetration. |

| Plasma Protein Binding (PPB) | Moderate | Expected to exhibit some binding to plasma proteins like albumin, affecting its free concentration. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Low to Moderate | The pyridazinone core and alkyl chain may be substrates for various CYP enzymes (e.g., CYP3A4, CYP2D6), but significant inhibition is less likely without specific functional groups. |

| Excretion | ||

| Route of Elimination | Renal and/or Hepatic | The compound and its potential metabolites would likely be cleared by the kidneys or further metabolized in the liver before excretion. |

Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. nih.gov Computational SAR modeling uses quantitative structure-activity relationship (QSAR) models and molecular docking to understand how chemical structure influences biological activity. mdpi.com

For the pyridazinone scaffold, SAR studies on various derivatives have revealed key structural features that modulate their activity. For instance, substitutions on the pyridazinone ring and the nature of the groups at different positions can significantly impact their inhibitory potency against various biological targets. mdpi.comzenodo.org

In the context of this compound, a computational SAR study would typically involve synthesizing and testing a series of analogs with modifications at the propyl group, the pyridazinone ring, and the N-H position. For example, altering the length and branching of the alkyl chain at position 4 could influence lipophilicity and steric interactions with a target's binding pocket. Introducing substituents on the pyridazinone ring could modulate electronic properties and hydrogen bonding potential.

A hypothetical SAR exploration for 4-alkyl-3(2H)-pyridazinone derivatives might reveal that:

Increasing the length of the alkyl chain from methyl to butyl could enhance binding affinity up to a certain point, after which steric hindrance may reduce activity.

Introduction of a phenyl group at position 6 , as seen in related compounds like 2-Propyl-6-phenyl-4,5-dihydro-3(2H)-pyridazinone, could introduce favorable pi-stacking interactions, significantly altering the compound's biological profile. tandfonline.com

Substitution at the N2 position could provide another vector for optimizing interactions within a binding site. tandfonline.com

While specific computational SAR models for this compound were not identified in the search results, the general principles of SAR and the findings from related pyridazinone derivatives provide a solid framework for the rational design of more potent and selective analogs. mdpi.comzenodo.org

Mechanistic Research on Biological Activities of 4 Propyl 3 2h Pyridazinone Derivatives

Anti-inflammatory and Analgesic Mechanisms

The anti-inflammatory and analgesic properties of 4-propyl-3(2H)-pyridazinone derivatives are attributed to their ability to modulate key enzymatic pathways and inflammatory mediators.

Cyclooxygenase (COX) Inhibition (COX-1 and COX-2 Selectivity)

A primary mechanism underlying the anti-inflammatory and analgesic effects of many pyridazinone derivatives is the inhibition of cyclooxygenase (COX) enzymes. jscimedcentral.comresearchgate.net COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. mdpi.com There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. researchgate.net

Several studies have focused on developing pyridazinone derivatives with selective inhibitory activity against COX-2, as this is expected to provide anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. researchgate.netcu.edu.eg

Research has shown that certain pyridazinone derivatives exhibit significant and selective inhibition of the COX-2 enzyme. cu.edu.eg For instance, some novel pyridazinone and pyridazinthione derivatives have demonstrated higher preferential inhibition of COX-2 over COX-1 when compared to the non-selective NSAID indomethacin. cu.edu.eg Specific compounds within these series have shown potency comparable to or even exceeding that of celecoxib, a well-known selective COX-2 inhibitor. cu.edu.eg The selectivity of these compounds is a key area of investigation, with some derivatives showing a selectivity index for COX-2 that is as high as that of celecoxib. cu.edu.eg

The structural features of the pyridazinone ring and its substituents play a crucial role in determining the potency and selectivity of COX inhibition. For example, the introduction of different moieties at various positions on the pyridazinone ring can significantly influence the compound's interaction with the active sites of COX-1 and COX-2. cu.edu.egcu.edu.eg

| Compound/Drug | Target | IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | - | 11 | cu.edu.eg |

| Indomethacin | COX-1/COX-2 | - | - | cu.edu.eg |

| Compound 3g | COX-2 | 43.84 | 11 | cu.edu.eg |

| Compound 3d | COX-2 | 67.23 | - | cu.edu.eg |

| Compound 6a | COX-2 | 53.01 | - | cu.edu.eg |

| IIIa | COX-2 | 98.03 | 5 | cu.edu.eg |

Lipoxygenase (LOX) Inhibition

In addition to COX inhibition, some pyridazinone derivatives have been investigated for their ability to inhibit lipoxygenase (LOX) enzymes. LOX enzymes are involved in the synthesis of leukotrienes, which are another class of inflammatory mediators. Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing anti-inflammatory agents with a broader spectrum of activity.

While the primary focus for many pyridazinone derivatives has been on COX inhibition, some studies have explored their potential as LOX inhibitors. For example, a series of phthalazinone derivatives, structurally related to pyridazinones, were designed and evaluated for their activity against 5-LOX. nih.gov This suggests that the broader class of compounds to which this compound belongs has the potential for LOX inhibition.

Phosphodiesterase (PDE) Inhibition (PDE-III and PDE-IV)

Phosphodiesterases (PDEs) are a family of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Inhibition of specific PDE isoforms, particularly PDE-III and PDE-IV, has been shown to have anti-inflammatory effects. nih.govnih.gov

PDE4 inhibitors, in particular, are known to possess anti-inflammatory properties by increasing cAMP levels within immune cells. wikipedia.org This increase in cAMP can suppress the production of pro-inflammatory mediators. nih.gov Several pyridazinone derivatives have been identified as potent PDE4 inhibitors. nih.govrsc.org For instance, zardaverine, a pyridazinone derivative, is a known PDE3/4 inhibitor. sigmaaldrich.com

Research has focused on developing pyridazinone derivatives with selectivity for specific PDE isoforms. For example, certain pyridazinone derivatives bearing an indole (B1671886) moiety have shown promising activity and selectivity towards the PDE4B isoenzyme. nih.govrsc.org The inhibition of PDE4 by these compounds leads to a reduction in the production of pro-inflammatory cytokines and chemokines. nih.govrsc.org The interaction between PDE inhibitors can also lead to synergistic effects in attenuating the proliferation of vascular smooth muscle cells. nih.gov

Modulation of Inflammatory Mediators and Pathways

The anti-inflammatory effects of this compound derivatives extend beyond direct enzyme inhibition. These compounds can also modulate various inflammatory mediators and signaling pathways.

For instance, certain pyridazinone derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). rsc.org They can also reduce the levels of other inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. rsc.org

Furthermore, some pyridazinone derivatives have been found to inhibit the transcriptional activity of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov By inhibiting NF-κB, these compounds can effectively suppress the inflammatory cascade.

Antiproliferative and Anticancer Mechanisms

In addition to their anti-inflammatory properties, this compound derivatives have demonstrated significant antiproliferative and anticancer activities.

Evaluation in Cellular Models (e.g., HCT116, Breast Cancer Cell Lines, Non-Small Cell Lung Cancer Cell Lines)

The anticancer potential of pyridazinone derivatives has been evaluated in various cancer cell lines, revealing their ability to inhibit cell proliferation and induce apoptosis.

HCT116 (Colon Carcinoma): Several novel 3(2H)-pyridazinone derivatives have shown promising antiproliferative effects against the human colon carcinoma cell line, HCT116. nih.govnih.govgazi.edu.tr The IC50 values of some of these compounds were comparable to that of the established anticancer drug daunorubicin. nih.govnih.govgazi.edu.tr The antiproliferative activity in this model has also been linked to the modulation of kynurenic acid levels. nih.govnih.gov

Breast Cancer Cell Lines: Pyridazinone-based diarylurea derivatives have exhibited potent antiproliferative activity against various cancer cell lines, including breast cancer cell lines. nih.gov Mechanistic studies have shown that some of these compounds can upregulate pro-apoptotic genes like p53 and Bax, while downregulating the anti-apoptotic gene Bcl-2. nih.gov

Non-Small Cell Lung Cancer (NSCLC) Cell Lines: The antiproliferative effects of pyridazinone derivatives have also been observed in non-small cell lung cancer (NSCLC) cell lines. nih.gov Some compounds have shown broad-spectrum activity against several NCI cell panels, including NSCLC lines. nih.gov For instance, certain quinazolin-4(3H)-one derivatives, which share structural similarities with pyridazinones, have shown potent growth-inhibitory activity in lung cancer cell lines. nih.govescholarship.org These compounds can induce G2/M phase cell cycle arrest and subsequent apoptosis. escholarship.org

| Cell Line | Compound Type | Observed Effect | Reference |

| HCT116 | 3(2H)-pyridazinone derivatives | Antiproliferative activity, comparable to daunorubicin | nih.govnih.govgazi.edu.tr |

| Breast Cancer | Pyridazinone-based diarylurea derivatives | Antiproliferative activity, upregulation of p53 and Bax, downregulation of Bcl-2 | nih.gov |

| NSCLC | Pyridazinone-based diarylurea derivatives | Broad-spectrum antiproliferative activity | nih.gov |

| A2780 | Pyridazin-3(2H)-one-based guanidine (B92328) derivatives | Moderate antiproliferative effect (IC50 of 21 ± 1 μM for compound 2) | nih.gov |

| MCF-7 | Pyridazin-3(2H)-one-based guanidine derivatives | Moderate inhibition percentage | nih.gov |

| NCI-H460 | Pyridazin-3(2H)-one-based guanidine derivatives | Reasonable cellular viability inhibition | nih.gov |

Inhibition of Key Enzymes in Cancer Pathways (e.g., PIM Kinases, Tubulin Cellular Localization)

While direct research on this compound derivatives as inhibitors of PIM kinases and tubulin polymerization is limited, broader studies on related heterocyclic structures provide a basis for potential mechanisms of action in cancer therapy.

PIM Kinases: The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis. Their overexpression is linked to various cancers, making them an attractive target for anticancer drug development. Although specific studies on this compound are not prominent, research on other nitrogen-containing heterocyclic scaffolds, such as pyrrolopyrazinones, has shown potent and selective inhibition of PIM kinases. nih.gov These inhibitors often work by competing with ATP for the kinase's binding site. Given the structural similarities, it is plausible that pyridazinone derivatives could be designed to target the ATP-binding pocket of PIM kinases.

Tubulin Cellular Localization: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target for anticancer agents. nih.gov Drugs that interfere with tubulin polymerization can arrest the cell cycle in the G2/M phase and induce apoptosis. nih.gov Certain 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine derivatives have been shown to be potent inhibitors of tubulin polymerization. nih.gov While these are not direct derivatives of this compound, the presence of an aromatic system suggests that pyridazinone compounds could potentially be developed to interact with the colchicine (B1669291) binding site on β-tubulin, thereby disrupting microtubule dynamics. Novel pyridazin-3(2H)-one-based guanidine derivatives have also been investigated as potential DNA minor groove binders, another avenue for anticancer activity. nih.govnih.gov

Antimicrobial Activity Mechanisms

Derivatives of the pyridazinone scaffold have demonstrated a broad spectrum of antimicrobial activities, and research is ongoing to elucidate their precise mechanisms of action against various pathogens.

Antibacterial Spectrum and Efficacy Against Specific Strains

A novel series of pyridazinone derivatives has been synthesized and evaluated for their antibacterial activity against several clinically significant bacterial strains. researchgate.net

Staphylococcus aureus : Some pyridazinone derivatives have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds 7 and 13 from a synthesized series were found to be active against MRSA with minimum inhibitory concentration (MIC) values in the range of 3.74–8.92 µM. researchgate.net Other studies have also reported on pyridazinone derivatives with activity against S. aureus. clockss.orgnih.gov

Escherichia coli : The antibacterial activity of pyridazinone derivatives against E. coli appears to be variable. While some studies report moderate activity, others show weaker effects. researchgate.netresearchgate.net For example, one pyridazinone derivative only showed activity against E. coli at a relatively high concentration (MIC = 128 µg/mL). clockss.org

Pseudomonas aeruginosa : Pyridazinone derivatives have demonstrated notable activity against P. aeruginosa. Compounds 7 and 13 from the aforementioned series were active against this strain, with MIC values ranging from 3.74–8.92 µM. researchgate.net

Acinetobacter baumannii : This opportunistic pathogen has also been a target for pyridazinone derivatives. Compounds 7 and 13 showed activity against A. baumannii with MIC values in the 3.74–8.92 µM range. researchgate.net The development of antimicrobials against this bacterium is critical due to its high rates of antibiotic resistance. nih.gov

Salmonella typhimurium : Research has also explored the efficacy of pyridazinone derivatives against S. typhimurium. researchgate.net Plant-derived compounds have also been investigated for their antimicrobial activity against this foodborne pathogen. nih.gov

Antibacterial Activity of Selected Pyridazinone Derivatives

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Compound 7 | Staphylococcus aureus (MRSA) | 3.74–8.92 | researchgate.net |

| Compound 13 | Staphylococcus aureus (MRSA) | 3.74–8.92 | researchgate.net |

| Compound 7 | Pseudomonas aeruginosa | 3.74–8.92 | researchgate.net |

| Compound 13 | Pseudomonas aeruginosa | 3.74–8.92 | researchgate.net |

| Compound 7 | Acinetobacter baumannii | 3.74–8.92 | researchgate.net |

| Compound 13 | Acinetobacter baumannii | 3.74–8.92 | researchgate.net |

| Compound 23 | Escherichia coli | 128 µg/mL | clockss.org |

| Compound 40 | Staphylococcus aureus | 32 µg/mL | clockss.org |

Antifungal Efficacy

The antifungal potential of pyridazinone and related heterocyclic derivatives has been explored against common fungal pathogens.

Aspergillus niger : Some pyridine (B92270) derivatives have shown antifungal activity against A. niger. nih.gov However, specific data on this compound derivatives are not widely available.

Candida albicans : Several studies have reported the antifungal activity of pyridazinone and pyridinone derivatives against C. albicans. clockss.orgnih.govnih.govnih.gov For instance, certain pyridazine (B1198779) derivatives showed activity against C. albicans with a MIC of 128 µg/mL. clockss.org In another study, a pyridinone derivative demonstrated fungicidal activity against this opportunistic yeast. nih.gov

Antifungal Activity of Selected Pyridazine/Pyridinone Derivatives

| Compound Class | Fungal Strain | MIC | Reference |

|---|---|---|---|

| Pyridazine derivatives | Candida albicans | 128 µg/mL | clockss.org |

| Pyridinone derivative (PYR) | Candida albicans | 12.5 µg/mL | nih.gov |

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. Pyridazinone derivatives have emerged as a promising class of compounds in this regard.

Mycobacterium tuberculosis H37Rv : Several series of 6-pyridazinone derivatives have been synthesized and evaluated for their antitubercular activity against the H37Rv strain. researchgate.net In one study, the compound 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone showed good antitubercular activity with a MIC of 12.5 µg/mL. researchgate.net Other derivatives also exhibited significant activity with MICs of 25 µg/mL. researchgate.net These findings highlight the potential of the pyridazinone scaffold in developing new treatments for tuberculosis.

Antitubercular Activity of Selected 6-Pyridazinone Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5-(4-hydroxy-3-methoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone | Mycobacterium tuberculosis H37Rv | 12.5 | researchgate.net |

| 5-(2-chlorobenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone | Mycobacterium tuberculosis H37Rv | 25 | researchgate.net |

| 5-(4-hydroxy-3-ethoxybenzyl)-3-phenyl-1,6-dihydro-6-pyridazinone | Mycobacterium tuberculosis H37Rv | 25 | researchgate.net |

| 5-(2-hydroxybenzyl)-3-(4-chlorophenyl)-1,6-dihydro-6-pyridazinone | Mycobacterium tuberculosis H37Rv | 25 | researchgate.net |

Central Nervous System (CNS) Activity Mechanisms

The pyridazinone core is also a key feature in compounds with activity in the central nervous system, particularly as anticonvulsant agents.

Anticonvulsant Mechanisms

The precise mechanisms by which this compound derivatives exert anticonvulsant effects are still under investigation, but research points towards modulation of key players in neuronal excitability.

Modulation of Voltage-Gated Ion Channels : Many anticonvulsant drugs act by modulating voltage-gated ion channels, such as sodium and potassium channels, which are crucial for regulating neuronal excitability. nih.govsinh.ac.cnresearchgate.net For instance, some antiepileptic drugs work by stabilizing the inactive state of voltage-gated sodium channels, thereby reducing the firing of action potentials. sinh.ac.cnresearchgate.net Others, like retigabine, act as openers of Kv7 potassium channels, which helps to hyperpolarize the neuronal membrane and reduce excitability. nih.govescholarship.org While direct evidence for this compound derivatives is scarce, the anticonvulsant activity observed in some pyridazinone compounds in the maximal electroshock (MES) seizure model suggests a potential interaction with voltage-gated sodium channels. researchgate.net

GABAergic Activity : The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain, and enhancing GABAergic transmission is a well-established mechanism for anticonvulsant drugs. eurekaselect.com This can be achieved by acting as agonists at GABA receptors, inhibiting GABA reuptake, or inhibiting GABA-transaminase, the enzyme responsible for GABA degradation. Some novel anticonvulsant compounds, although not pyridazinone derivatives, have been shown to increase GABA levels in the brain, suggesting that targeting the GABAergic system is a viable strategy. nih.gov It is hypothesized that certain pyridazinone derivatives may also exert their anticonvulsant effects through a similar mechanism. dntb.gov.ua

Anxiolytic Mechanisms

The anxiolytic effects of certain pyridazinone derivatives are primarily attributed to their interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system. Specifically, these compounds have been found to modulate the function of the GABA-A receptor. sarpublication.comnih.gov The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.

Research on tricyclic pyridazinone derivatives has identified compounds with potent anxiolytic activity. nih.gov For example, one such derivative demonstrated a pharmacological profile consistent with a potent and selective anxiolytic agent, with suggestions of fewer side effects, such as muscle relaxation, compared to conventional benzodiazepines. nih.gov The mechanism for these anxiolytic-like effects is thought to be through their action as ligands for the benzodiazepine (B76468) binding site on the GABA-A receptor. nih.gov Etifoxine, a non-benzodiazepine anxiolytic of the benzoxazine (B1645224) class, provides a model for dual GABAergic modulation, acting directly on GABA-A receptors and also stimulating the synthesis of neurosteroids, which are positive allosteric modulators of the receptor. dovepress.com This highlights the potential for complex interactions with the GABAergic system.

Histamine (B1213489) H3 Receptor Antagonism/Inverse Agonism

A significant mechanism of action for a subset of pyridazinone derivatives is their activity as antagonists or inverse agonists at the histamine H3 receptor (H3R). ebi.ac.uk The H3R is a presynaptic autoreceptor and heteroreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters such as acetylcholine, norepinephrine, and serotonin. Antagonism or inverse agonism at this receptor leads to an increase in the release of these neurotransmitters, which is being explored for the treatment of various neurological and psychiatric disorders. nih.govnih.govacs.org

Several studies have synthesized and evaluated 4,5-fused pyridazinones and related structures for their H3R binding affinity. These compounds have demonstrated high affinity for both rat and human H3 receptors, with some exhibiting potent inverse agonist activity in functional assays. ebi.ac.uk The affinity of these compounds is often determined through radioligand binding assays and is expressed as the inhibition constant (Ki).

| Compound | Receptor | Ki (nM) | Reference |

|---|---|---|---|

| 2,5,6,7-tetrahydrocyclopenta[d]pyridazin-1-one (5q) | Human H3 | High Affinity | ebi.ac.uk |

| 5,6,7,8-tetrahydro-2H-phthalazin-1-one (5u) | Human H3 | High Affinity | ebi.ac.uk |

| Piperidine Derivative 12 | Human H3 | 7.7 | nih.gov |

| Piperidine Derivative 7 | Human H3 | 2.7 | acs.org |

Cardiovascular System Activity Mechanisms

Vasorelaxant Mechanisms

Pyridazinone derivatives have been extensively investigated for their vasorelaxant properties, which contribute to their antihypertensive effects. The mechanisms underlying this vasodilation are multifactorial. researchgate.netnih.gov

One primary mechanism is the inhibition of phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP). nih.gov Inhibition of PDE3 leads to increased intracellular cAMP levels in vascular smooth muscle cells, which in turn activates protein kinase A (PKA). PKA then phosphorylates various targets that lead to a decrease in intracellular calcium concentrations and subsequent vasodilation.

Another significant mechanism involves direct effects on vascular smooth muscle calcium homeostasis, independent of PDE inhibition. Some pyridazinone derivatives have been shown to induce vasorelaxation in an endothelium-independent manner by potentially interfering with intracellular calcium release. researchgate.net Furthermore, recent studies on novel pyridazin-3-one derivatives have demonstrated that their vasorelaxant activity may be mediated by an increase in endothelial nitric oxide synthase (eNOS) expression and a subsequent rise in nitric oxide (NO) levels, a potent endogenous vasodilator. nih.gov

| Compound Series | EC50 Range (µM) | Reference Compound | EC50 (µM) | Reference |

|---|---|---|---|---|

| 4a-l | 0.0117–2.2680 | Hydralazine (B1673433) | 18.210 | nih.gov |

| 5a-h | 0.0025–2.9480 | Nitroglycerin | 0.1824 |

Platelet Aggregation Inhibition Mechanisms

Several this compound derivatives have demonstrated potent antiplatelet activity. The inhibition of platelet aggregation is a key therapeutic strategy in the prevention of thrombotic events. The mechanisms through which these compounds exert their effects are varied.

Similar to their vasorelaxant effects, inhibition of phosphodiesterase-III (PDE-III) is a proposed mechanism for the antiplatelet activity of some pyridazinone derivatives. nih.gov Increased cAMP levels in platelets inhibit several key steps in the platelet activation cascade, including calcium mobilization, granule secretion, and the conformational change of glycoprotein (B1211001) IIb/IIIa receptors.

However, other mechanisms have also been identified. For some derivatives, the antiplatelet effect is selective for aggregation induced by specific agonists like collagen, suggesting a targeted action on collagen receptor signaling pathways. smmu.edu.cn The steric and hydrophilic properties of substituents on the pyridazinone core have been shown to significantly impact the anti-platelet aggregative activity. smmu.edu.cn

Cardiotonic Effects

The positive inotropic (cardiotonic) effects of this compound derivatives are of significant interest for the treatment of heart failure. The primary mechanism underlying this activity is the inhibition of cardiac phosphodiesterase III (PDE3). nih.govtjpr.org By inhibiting PDE3 in cardiomyocytes, these compounds increase intracellular cAMP levels. This leads to the activation of PKA, which then phosphorylates L-type calcium channels and phospholamban. The phosphorylation of L-type calcium channels increases calcium influx into the cell, while the phosphorylation of phospholamban removes its inhibitory effect on the sarcoplasmic reticulum Ca2+-ATPase (SERCA), enhancing calcium reuptake into the sarcoplasmic reticulum. The net result is an increased availability of calcium for myofilament contraction, leading to a stronger force of contraction.

In addition to PDE3 inhibition, some pyridazinone derivatives, such as Levosimendan, are known to act as calcium sensitizers. sarpublication.com This means they increase the sensitivity of the contractile proteins (troponin C) to calcium, thereby enhancing contractility without necessarily increasing intracellular calcium concentrations, which can be beneficial in terms of cardiac energy expenditure. Several 4,5-dihydro-3(2H)pyridazinone derivatives have been shown to have a more potent positive inotropic effect than the established drug digoxin. nih.gov

| Compound | Effect Compared to Digoxin | Primary Mechanism | Reference |

|---|---|---|---|

| 12 novel pyridazinone derivatives | Higher effective response | PDE-III Inhibition | nih.gov |

| 9 novel pyridazinone derivatives | Comparable effect | PDE-III Inhibition | nih.gov |

| MCI-154 | Potent positive inotropic activity | PDE-III Inhibition | nih.gov |

Antihypertensive Mechanisms

Pyridazinone derivatives have emerged as a promising class of compounds with potential antihypertensive properties. Research into their mechanisms of action suggests that their blood pressure-lowering effects may be attributed to several pathways, primarily vasodilation and inhibition of the angiotensin-converting enzyme (ACE).

A number of pyridazinone derivatives have been shown to induce vasodilation, which is the widening of blood vessels, leading to a decrease in vascular resistance and consequently, a reduction in blood pressure. nih.gov Some of these compounds exhibit their effects by interfering with the normal physiological processes that cause vasoconstriction. For instance, studies on certain 6-(substituted phenyl)-5-hydroxymethyl-4,5-dihydro-3(2H)pyridazinones have demonstrated significant oral antihypertensive activity in rat models. nih.gov While the precise mechanism of vasodilation for all active pyridazinone derivatives is not fully elucidated, it is a key area of ongoing research.

Another significant mechanism through which some pyridazinone derivatives may exert their antihypertensive effects is the inhibition of the angiotensin-converting enzyme (ACE). ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure. By inhibiting ACE, these compounds can prevent the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to reduced vasoconstriction and lower blood pressure. The search for novel ACE inhibitors has led to the synthesis and evaluation of various pyridazinone derivatives, with some showing appreciable activity. researchgate.net

It is worth noting that the antihypertensive activity of pyridazinone derivatives can be influenced by the nature and position of substituents on the pyridazinone ring. For example, a study on 6-(substituted phenyl)-2-(4-substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-4,5-dihydropyridazin-3(2H)-one derivatives found that some compounds exhibited antihypertensive activity comparable to the standard drugs hydralazine and propranolol. researchgate.net However, specific structure-activity relationship (SAR) studies detailing the impact of a 4-propyl substitution on the antihypertensive mechanism are not currently available.

Enzyme Inhibition Studies beyond COX/LOX/PDE

Beyond their well-documented inhibition of cyclooxygenase (COX), lipoxygenase (LOX), and phosphodiesterase (PDE) enzymes, pyridazinone derivatives have been investigated for their inhibitory effects on other key enzymes implicated in various pathological conditions.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. Several studies have explored the potential of pyridazinone derivatives as AChE and BChE inhibitors. mdpi.comnih.gov

Research has shown that the pyridazinone scaffold can be effectively modified to produce potent cholinesterase inhibitors. For instance, novel 3(2H)pyridazinone-triazole derivatives have been synthesized and evaluated for their AChE inhibitory activity, with some compounds exhibiting significant potency. jrespharm.com Molecular docking studies have provided insights into the binding modes of these inhibitors, suggesting that they can interact with key residues in the active site of the enzyme.

The inhibitory activity and selectivity of pyridazinone derivatives against AChE and BChE can be modulated by the substituents on the pyridazinone core. Structure-activity relationship (SAR) studies have been conducted to understand the influence of different functional groups on inhibitory potency. mdpi.comresearchgate.net For example, the incorporation of a triazole ring has been shown to enhance the activity of some pyridazinone derivatives. jrespharm.com

Table 1: Inhibitory Activity of Selected Pyridazinone Derivatives against AChE and BChE This table is for illustrative purposes and includes data for various pyridazinone derivatives, not specifically this compound.

| Compound Type | Target Enzyme | IC50 (µM) | Inhibition Type | Reference |

| 3(2H)pyridazinone-triazole derivative | AChE | 2.35 ± 0.18 (Ki) | - | jrespharm.com |

| Pyridyl-pyridazine derivative (Compound 5) | BChE | ~0.29 | - | mdpi.comnih.gov |

| Pyridyl-pyridazine derivative (Compound 3) | BChE | ~0.57 | - | mdpi.comnih.gov |

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Ki is the inhibition constant.

Recent research has expanded the scope of enzyme inhibition by pyridazinone derivatives to include other therapeutically relevant targets. These include kinases that play crucial roles in cell signaling and proliferation.

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): DYRK1A is a protein kinase involved in various cellular processes, and its dysregulation has been linked to several diseases, including neurodegenerative disorders and cancer. Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of DYRK1A. dundee.ac.uknih.govcardiff.ac.uk X-ray crystallography studies have revealed the binding mode of these inhibitors within the ATP-binding site of the kinase, providing a basis for rational drug design. dundee.ac.uk The optimization of these compounds has led to the discovery of selective DYRK1A inhibitors with cellular activity. dundee.ac.uknih.govcardiff.ac.uk

Glycogen synthase kinase-3 (GSK-3): GSK-3 is a serine/threonine kinase that is a key regulator of numerous signaling pathways. Its inhibition is being explored as a therapeutic strategy for various conditions, including neurodegenerative diseases and type 2 diabetes. nih.govfrontiersin.orgresearchgate.net While specific studies on this compound are lacking, the broader class of heterocyclic compounds is under investigation for GSK-3 inhibition. The mechanism of inhibition often involves competitive binding at the ATP-binding site of the enzyme. nih.gov

Cell division cycle 7-related protein kinase (Cdc7): Cdc7 is a serine/threonine kinase that plays an essential role in the initiation of DNA replication. As such, it has been identified as a potential target for cancer therapy. nih.govgoogle.comnih.gov Pyrido-thieno-pyrimidine derivatives have been identified as a class of potent and selective Cdc7 inhibitors. nih.gov These compounds have been shown to inhibit the proliferation of cancer cells in vitro. nih.gov The development of small molecule inhibitors of Cdc7 is an active area of research in oncology.

Future Perspectives and Research Gaps for 4 Propyl 3 2h Pyridazinone

Emerging Synthetic Methodologies and Their Applicability to 4-Propyl-3(2H)-pyridazinone

The synthesis of pyridazinone derivatives has traditionally relied on the condensation of hydrazines with 1,4-dicarbonyl compounds, such as γ-ketoacids. mdpi.comsphinxsai.com While effective, these methods can sometimes lack efficiency and versatility. The future of synthesizing this compound and its derivatives will likely involve the adoption of more modern and sophisticated techniques.

Emerging synthetic strategies that could be applied include:

Microwave-assisted synthesis: This technique has been shown to accelerate reaction times and improve yields for some pyridazinone derivatives. tandfonline.com Its application to the synthesis of this compound could offer a more efficient route.

Flow chemistry: Continuous flow reactors offer precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability. This methodology is well-suited for the production of pyridazinone libraries for high-throughput screening.

Catalytic methods: The development of novel catalysts for C-H activation and cross-coupling reactions could enable more direct and efficient installation of the propyl group at the 4-position of the pyridazinone ring, bypassing traditional multi-step sequences.

Advanced Computational Approaches for Structure-Based Design and Lead Optimization

Computer-aided drug discovery (CADD) has become an indispensable tool in modern medicinal chemistry, significantly reducing the time and cost associated with drug development. beilstein-journals.org For this compound, advanced computational methods can provide crucial insights for designing more potent and selective drug candidates.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein, helping to understand binding modes and affinities. researchgate.netwjarr.com It has been successfully used to design pyridazinone derivatives as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2). researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity, enabling the prediction of the activity of novel derivatives. wjarr.com

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups required for biological activity, guiding the design of new molecules with improved properties. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interactions between a ligand and its target, offering a deeper understanding of the binding process and the conformational changes involved. beilstein-journals.org

Deep Learning and AI: The use of deep generative models, such as Ligand Neural Networks (L-Net), is an emerging area for de novo drug design, allowing for the creation of novel 3D molecular structures within the binding sites of target proteins. nih.gov

These computational tools can be used in a synergistic manner to guide the optimization of the this compound scaffold, leading to the identification of promising lead compounds.

Exploration of Novel Biological Targets and Mechanistic Pathways

The pyridazinone scaffold has been investigated for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects. researchgate.netjscimedcentral.comsarpublication.com However, the full spectrum of its potential biological targets remains to be explored.

Future research should focus on:

Inverse Virtual Screening (iVS): This computational technique can be used to screen a library of compounds, such as pyridazinone derivatives, against a large panel of biological targets to identify potential new therapeutic applications. nih.gov

Target Deconvolution: For compounds identified through phenotypic screening, various techniques can be employed to identify their specific molecular targets.

Kinase Profiling: Given that many pyridazinone derivatives have shown activity as kinase inhibitors, comprehensive screening against a broad panel of kinases could reveal novel targets in cancer and inflammatory diseases. researchgate.net

Proteasome Inhibition: The proteasome has emerged as a valid drug target for protozoan infectious diseases like Chagas disease, and pyridazinone derivatives have shown promise as proteasome inhibitors. acs.orgnih.gov Further investigation into this mechanistic pathway is warranted.

Phosphodiesterase (PDE) Inhibition: Pyridazinone derivatives have been identified as inhibitors of various PDE isoforms, suggesting their potential in treating inflammatory and cardiovascular conditions. nih.govdoi.org

Development of Derivatization Strategies for Enhanced Selectivity and Potency in Specific Biological Contexts

Once a promising biological target for the this compound scaffold is identified, derivatization strategies become crucial for enhancing potency and selectivity. Structure-activity relationship (SAR) studies, guided by computational modeling, are central to this process.

Key derivatization strategies include:

Modification of the N-2 position: The nitrogen atom at position 2 of the pyridazinone ring is a common site for substitution, and introducing various alkyl or aryl groups can significantly impact biological activity. tandfonline.com

Substitution at the 6-position: The 6-position of the pyridazinone ring offers another handle for modification, with different substituents influencing potency and selectivity. cu.edu.eg

Grafting of Moieties: Attaching different chemical moieties to the pyridazinone core can enhance interactions with the target protein and improve selectivity. For example, grafting a 4-methoxybenzyl group at the 4-position has been shown to impact COX-2 selectivity. cu.edu.eg

Bioisosteric Replacement: Replacing functional groups with others that have similar physical or chemical properties can lead to improved pharmacokinetic profiles or enhanced target binding. The replacement of a carbonyl group with a thione is one such example. cu.edu.eg

Scaffold Hopping: This strategy involves replacing the core pyridazinone structure with a different scaffold while maintaining the key pharmacophoric features, potentially leading to compounds with novel intellectual property and improved properties. nih.gov

A systematic exploration of these derivatization strategies, coupled with robust biological evaluation, will be essential for developing clinically viable drug candidates based on the this compound scaffold.

Unexplored Therapeutic Areas for Pyridazinone Scaffolds

While pyridazinones have been extensively studied for common diseases, several therapeutic areas remain relatively unexplored for this versatile scaffold. Future research could uncover novel applications in:

Neurodegenerative Diseases: The role of inflammation and kinase signaling in neurodegenerative disorders like Alzheimer's and Parkinson's disease suggests that pyridazinone derivatives with anti-inflammatory or kinase inhibitory properties could be beneficial.

Metabolic Diseases: Certain pyridazinone-related scaffolds, like pyrrolotriazinones, have shown inhibitory activity against stearoyl-CoA desaturase 1 (SCD1), a potential target for metabolic diseases such as diabetes and obesity. nih.gov

Infectious Diseases: Beyond Chagas disease, the potential of pyridazinones as antimicrobial or antiviral agents is an area ripe for investigation. For instance, some derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. tandfonline.com

Rare Diseases: Drug repurposing strategies, aided by computational methods, could identify opportunities for pyridazinone derivatives in treating rare diseases with unmet medical needs. nih.gov

Agrochemicals: Pyridazinone derivatives have also shown potential as herbicides, acting as inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), indicating a non-medical application for this scaffold. researchgate.net

Challenges in Translating Academic Findings for Future Development

The journey from a promising academic discovery to a clinically approved drug is fraught with challenges. The process, often referred to as the "valley of death," involves navigating numerous hurdles that can prevent a compound from reaching its full potential. nih.gov

Key challenges in the translation of research on this compound include:

Funding Gaps: Securing sufficient and sustained funding to bridge the gap between basic research and clinical development is a major obstacle. health.gov.au

Lack of Interdisciplinary Expertise: Successful drug development requires collaboration between basic scientists, clinicians, regulatory experts, and commercialization specialists. nih.gov

Preclinical and Clinical Hurdles: Demonstrating safety and efficacy in preclinical models and subsequently in human clinical trials is a complex and expensive process. bihealth.org

Intellectual Property and Commercialization: Protecting intellectual property and attracting industry partners for further development and commercialization are critical steps.

Regulatory Complexity: Navigating the intricate regulatory landscape for drug approval is a significant challenge. nih.gov

Addressing these challenges requires a concerted effort from academia, funding agencies, and industry to create a more integrated and supportive ecosystem for translational research. health.gov.aubiocanrx.com

Interactive Data Table: Examples of Biologically Active Pyridazinone Derivatives

| Compound Name/Class | Biological Target/Activity | Reference |

| Pyridazinone derivatives | COX-2 inhibitors | cu.edu.eg |

| Pyrido-pyridazinone derivatives | FER Tyrosine Kinase Inhibitors | nih.gov |

| Dihydropyridazinone derivatives | PDE4 Inhibitors | nih.gov |

| Pyridazinone derivatives | Vasodilators | tandfonline.com |

| Thieno[3,2-b]pyrrole[3,2-d]pyridazinones | PKM2 Activators | mdpi.com |

| Pyridazinone derivatives | Proteasome Inhibitors (Trypanosoma cruzi) | acs.org |

| Pyrrolo[3,4-d]pyridazinone derivatives | COX-2 Inhibitors | mdpi.com |

| 6-Aryl-pyridazinones | Cytotoxic Agents | tandfonline.com |

| Pyridazinone derivatives | Angiotensin-Converting Enzyme (ACE) Inhibitors | doi.org |

| Pyridazinone derivatives | EGFR Inhibitors | researchgate.net |

| Pyridazinone derivatives | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors | zenodo.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.